molecular formula C18H24F18N3O6P3 B2550292 2,2,4,4,6,6-Hexakis(3,3,3-trifluoropropoxy)-1,3,5,2l5,4l5,6l5-triazatriphosphinine CAS No. 1980062-79-0

2,2,4,4,6,6-Hexakis(3,3,3-trifluoropropoxy)-1,3,5,2l5,4l5,6l5-triazatriphosphinine

Cat. No. B2550292
CAS RN: 1980062-79-0
M. Wt: 813.298
InChI Key: LNNJPJOWWWRFDW-UHFFFAOYSA-N
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Description

The compound 2,2,4,4,6,6-Hexakis(3,3,3-trifluoropropoxy)-1,3,5,2λ5,4λ5,6λ5-triazatriphosphinine is a derivative of cyclophosphazene, a class of compounds characterized by a ring of alternating phosphorus and nitrogen atoms. Cyclophosphazenes are known for their versatility in coordination chemistry and materials science due to their ability to bind with various metals and organic groups, leading to a wide range of chemical and physical properties.

Synthesis Analysis

The synthesis of cyclophosphazene derivatives often involves the substitution of chloro groups in hexachlorocyclophosphazene with other ligands. For example, the reaction of N3P3Cl6 with 2-hydroxypyrene leads to hexakis(pyrenyloxy)cyclotriphosphazene, as described in the synthesis of related compounds . Similarly, the synthesis of hexakis(trifluoromethyl)cyclotriphosphazene is achieved by reacting hexafluorocyclotriphosphazene with trimethyl(trifluoromethyl)silane in the presence of cesium fluoride . These methods suggest that the synthesis of 2,2,4,4,6,6-Hexakis(3,3,3-trifluoropropoxy)-1,3,5,2λ5,4λ5,6λ5-triazatriphosphinine would likely involve a nucleophilic substitution reaction with an appropriate trifluoropropoxy-containing reagent.

Molecular Structure Analysis

Cyclophosphazenes typically exhibit a planar ring structure, as seen in the near-planarity of the cyclophosphazene ring in dinuclear derivatives . The molecular structure of hexakis(trifluoromethyl)cyclotriphosphazene has been determined by single-crystal X-ray structures, providing insight into the geometry and bond lengths of such compounds . These structural analyses are crucial for understanding the molecular geometry and electronic distribution in 2,2,4,4,6,6-Hexakis(3,3,3-trifluoropropoxy)-1,3,5,2λ5,4λ5,6λ5-triazatriphosphinine.

Chemical Reactions Analysis

Cyclophosphazenes can undergo various chemical reactions, including coordination with metal ions to form complexes , and reactions with other reagents to form polymers . The reactivity of the cyclophosphazene ring is influenced by the nature of the substituents, as seen in the formation of polymers when hexakis(2,2,2-trifluorethoxy)cyclotriphosphazene reacts with borontrichloride . These reactions highlight the potential for 2,2,4,4,6,6-Hexakis(3,3,3-trifluoropropoxy)-1,3,5,2λ5,4λ5,6λ5-triazatriphosphinine to participate in various chemical processes.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclophosphazenes are diverse. For instance, hexakis(pyrenyloxy)cyclotriphosphazene exhibits excimer emission and has been studied for its photophysical properties . The thermal and electrochemical properties of such compounds are also of interest, as they can influence their applications in materials science . The study of hexakis(trifluoromethyl)cyclotriphosphazene provides valuable data on melting point, IR, NMR, MS, and elemental analysis, which are indicative of the stability and reactivity of the compound . These properties are essential for predicting the behavior of 2,2,4,4,6,6-Hexakis(3,3,3-trifluoropropoxy)-1,3,5,2λ5,4λ5,6λ5-triazatriphosphinine in various environments.

Scientific Research Applications

1. Fire Retardancy in Polymers

Phosphorus-nitrogen compounds, such as hexakis(phenylamino)cyclotriphosphazene and hexakis(phenoxy)cyclotriphosphazene, have been studied for their potential in increasing the fire retardancy of polymers like poly(butylene terephthalate) (PBT). These compounds have shown to increase the oxygen index of PBT, indicating enhanced fire retardancy properties (Levchik et al., 2000).

2. Synthesis and Characterization of Derivatives

A study on the microwave-assisted solvent-free synthesis of 2,2,4,4,6,6-hexakis (o-tolylamino)-1,3,5,2±5,4±5,6±5-triazatriphosphinine (MPAP) explores its spectral and structural characterization. This highlights the potential for cyclotriphosphazenes in various chemical synthesis applications (Hakimi et al., 2018).

3. Star-Branched Polymer Synthesis

The use of hexakis[p-(hydroxymethyl)phenoxy]cyclotriphosphazene in initiating polymerization for creating star-branched polymers has been explored. This application demonstrates the role of cyclotriphosphazenes in advanced polymer chemistry (Chang et al., 1994).

4. Mass Spectrometry Reference Material

Hexakis (multifluoroalkoxy)cyclotriphosphazenes, including derivatives similar to 2,2,4,4,6,6-Hexakis(3,3,3-trifluoropropoxy)-1,3,5,2±5,4±5,6±5-triazatriphosphinine, serve as high molecular weight reference compounds for field desorption mass spectrometry, offering greater volatility and better mass spectral characteristics (Olson et al., 1977).

5. Anti-corrosive Material for Metals

A study demonstrates the use of a hexafunctional cyclotriphosphazene derivative as an anti-corrosive material for copper in saline environments. This application signifies the potential of cyclotriphosphazenes in corrosion protection (Dagdag et al., 2020).

6. Synthesis and Characterization of Novel Compounds

The synthesis and characterization of novel cyclotriphosphazene derivatives, such as hexakis(trifluoromethyl)cyclotriphosphazene, highlight their potential in various chemical applications, including as precursors for further chemical synthesis (Singh et al., 2000).

7. Polymer Modification and Compatibilization

Hexakis(4-oxazolinophenoxy)cyclophosphazene has been used to improve the compatibility between different types of polymers, such as polycarbonates and polyamides. This demonstrates the role of cyclotriphosphazenes in polymer blending and compatibilization (Giannotta et al., 2001).

properties

IUPAC Name

2,2,4,4,6,6-hexakis(3,3,3-trifluoropropoxy)-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-triene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24F18N3O6P3/c19-13(20,21)1-7-40-46(41-8-2-14(22,23)24)37-47(42-9-3-15(25,26)27,43-10-4-16(28,29)30)39-48(38-46,44-11-5-17(31,32)33)45-12-6-18(34,35)36/h1-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNNJPJOWWWRFDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COP1(=NP(=NP(=N1)(OCCC(F)(F)F)OCCC(F)(F)F)(OCCC(F)(F)F)OCCC(F)(F)F)OCCC(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24F18N3O6P3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

813.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hexakis(3,3,3-trifluoropropoxy)phosphazene

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